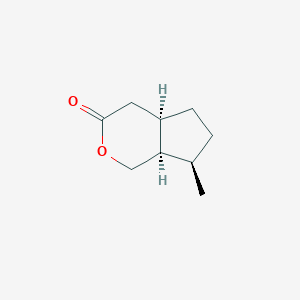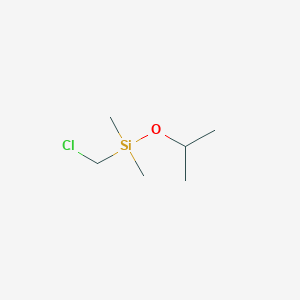
PHENYL-O-TOLYL-PHOSPHINIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL-O-TOLYL-PHOSPHINIC ACID is an organophosphorus compound with the molecular formula C13H13O2P It is a derivative of phosphinic acid where the hydrogen atoms are replaced by phenyl and o-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
PHENYL-O-TOLYL-PHOSPHINIC ACID can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with o-tolyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of phosphinic acid, phenyl-o-tolyl- often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
PHENYL-O-TOLYL-PHOSPHINIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl or o-tolyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinic acids .
Scientific Research Applications
PHENYL-O-TOLYL-PHOSPHINIC ACID has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It serves as a bioisostere in the design of enzyme inhibitors and other biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, phenyl-o-tolyl- involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
PHENYL-O-TOLYL-PHOSPHINIC ACID can be compared with other similar compounds such as:
Phenylphosphinic acid: Lacks the o-tolyl group, resulting in different chemical properties and reactivity.
o-Tolylphosphinic acid: Lacks the phenyl group, leading to variations in its applications and effectiveness.
Phosphonic acids: Contain a P=O bond instead of the P-H bond found in phosphinic acids, resulting in different chemical behavior and uses.
Properties
CAS No. |
18593-18-5 |
|---|---|
Molecular Formula |
C13H13O2P |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
(2-methylphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O2P/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3,(H,14,15) |
InChI Key |
JTGJSHWRMGFNQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
Synonyms |
(2-Methylphenyl)phenylphosphinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)



